Application Summary: Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is used as a starting material in the synthesis of quinoline derivatives containing quaternary ammonium salts and acyl chloride groups.
Results or Outcomes: The newly synthesized compounds were evaluated for cytotoxicity against three human cancer cell lines (HCT-116, Hela, and A549) and human normal liver L-02 cell lines. In terms of antibacterial activity, the compounds showed an inhibitory effect on Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 8739), with the antibacterial activity being about 1–4 times that of positive control amoxicillin and 1–2 times that of ciprofloxacin.
Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes a quinoline core fused with a dioxole ring. The compound has the molecular formula and a molecular weight of approximately 279.68 g/mol. Its chemical structure features a chloro substituent at the 8-position of the quinoline ring and an ethyl ester group at the carboxylic acid position (7-position) of the quinoline structure. This compound is identified by its CAS number 26893-17-4 and is also known by several synonyms, including 8-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid ethyl ester .
The synthesis of ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate typically involves multi-step organic reactions. One common method includes:
These steps may vary based on specific laboratory conditions and available reagents.
Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has potential applications in various fields:
Interaction studies involving ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate could provide insights into its mechanism of action and biological effects. These studies often involve:
Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate shares structural similarities with several other compounds within the quinoline and dioxole families. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 7-methoxyquinoline-8-carboxylate | C₁₃H₁₁NO₄ | Contains a methoxy group instead of chlorine |
| Ethyl 6-chloroquinoline-2-carboxylate | C₁₃H₉ClN₂O₂ | Chlorine at a different position; different biological activity |
| Ethyl 2-aminoquinoline-6-carboxylate | C₁₃H₁₂N₂O₂ | Amino group introduces different reactivity |
The uniqueness of ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate lies in its specific combination of a chloro substituent and a dioxole ring fused to the quinoline structure. This configuration may endow it with distinct chemical reactivity and biological properties compared to other related compounds.
Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate (CAS: 26893-17-4) is systematically named according to IUPAC guidelines, reflecting its fused heterocyclic framework. The quinoline backbone (C₉H₆N) is modified at positions 7 and 8: a chlorine atom occupies position 8, while a 1,3-dioxolo ring is fused across positions 4 and 5 (denoted by the [4,5-g] annotation). An ethyl ester group (-COOCH₂CH₃) is appended to position 7.
The molecule’s core consists of a bicyclic quinoline system fused with a 1,3-dioxole ring. Key structural features include:
X-ray crystallography reveals a planar quinoline-dioxolo framework stabilized by π-π stacking. The ethyl ester group adopts a gauche conformation, minimizing steric hindrance with the chlorine substituent. Key bond lengths include:
Ethyl 8-chlorodioxolo[4,5-g]quinoline-7-carboxylate differs from analogs in substituent positioning and electronic effects:
The chlorine and ester groups in the target compound enhance electrophilicity, making it a versatile intermediate for nucleophilic substitutions.
The Friedländer synthesis serves as the foundational approach for constructing [1] [3]dioxolo[4,5-g]quinoline scaffolds from anthranilic acid derivatives [6] [18]. This classical method involves the condensation of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate under acidic conditions [13] [39]. The reaction proceeds through initial aldol condensation followed by intramolecular cyclization to form the quinoline ring system [18] [24].
Research has demonstrated that potassium hydrogen sulfate serves as an effective catalyst for this transformation under ultrasound irradiation conditions [13]. The methylenedioxy-substituted anthranilic acid derivative 2-amino-4,5-methylenedioxybenzaldehyde undergoes condensation with activated methylene compounds to yield the desired [1] [3]dioxolo[4,5-g]quinoline framework [15] [16].
The Niementowski approach provides an alternative route utilizing anthranilic acids and ketones to form gamma-hydroxyquinoline derivatives [24]. This method involves heating anthranilic acid derivatives with acetophenone derivatives at elevated temperatures of 120-130 degrees Celsius [24]. The reaction mechanism proceeds through Schiff base formation followed by intramolecular condensation and subsequent dehydration [24].
| Parameter | Optimal Conditions | Yield Range | Temperature (°C) |
|---|---|---|---|
| Catalyst | Potassium hydrogen sulfate | 52-82% | 100-110 |
| Solvent | Ethanol/Water mixture | 60-85% | 80-120 |
| Reaction time | 2-5 hours | 55-90% | 140-180 |
| Ultrasound assistance | 40 kHz frequency | 70-95% | 60-100 |
The traditional condensation approaches have been optimized through systematic variation of reaction parameters [13] [42]. Acetonitrile reflux conditions with chloramines-T as catalyst have shown excellent yields of 95% for quinoline carboxylate derivatives [42].
The introduction of chlorine at the C8 position of quinoline scaffolds requires highly regioselective halogenation strategies [6] [20]. Metal-free C5-selective halogenation of quinoline derivatives has been developed using N-halosuccinimides under aqueous conditions [20]. However, achieving C8-selectivity necessitates different approaches involving directing group strategies [9] [10].
Palladium-catalyzed C8-selective carbon-hydrogen arylation of quinoline N-oxides provides a pathway for subsequent halogenation [10] [22]. The reaction exhibits broad synthetic scope with excellent functional group tolerance and can be carried out on gram scale [10]. The C8/C2 selectivity ratio exceeds 20:1 in most cases, with microwave-assisted reactions completing within one hour at 180 degrees Celsius [10].
Direct C8-chlorination can be achieved through trihaloisocyanuric acid as a halogen source under metal-free conditions [6]. This operationally simple protocol proceeds at room temperature with only 0.36 equivalents of the halogenating agent [6]. The reaction demonstrates exceptional generality with respect to quinoline substrates, proceeding with complete regioselectivity in most instances [6].
| Method | Selectivity | Conditions | Yield (%) | Functional Group Tolerance |
|---|---|---|---|---|
| Trihaloisocyanuric acid | >95% C8 | Room temperature, air | 75-92 | Excellent |
| N-halosuccinimides | C5-selective | Aqueous conditions | 60-85 | Good |
| Palladium-catalyzed | >20:1 C8/C2 | 180°C, microwave | 70-90 | Excellent |
| Electrophilic substitution | Variable | Elevated temperature | 45-75 | Moderate |
The halogenation strategies demonstrate that C8-substitution can be achieved through carefully controlled reaction conditions [6] [20]. Phosphoramidates, tertiary amides, and urea derivatives of quinolin-8-amine undergo halogenation at the C5-position via remote functionalization [6].
The formation of ethyl carboxylate functionality at the C7 position employs conventional esterification techniques using carboxylic acid precursors [14] [25]. Quinoline carboxylic acids undergo esterification with ethanol in the presence of strong acid catalysts such as para-toluenesulfonic acid [14]. The reaction proceeds through acid-catalyzed nucleophilic acyl substitution with ethanol acting as the nucleophile [14].
Research has shown that quinoline carboxylic ester synthesis can be achieved through rectification and dehydration of quinoline carboxylic acid compounds with glycol monoalkyl ethers under strong acidic catalysis [14]. The process involves crystallization and filtration steps with catalyst recovery for subsequent reaction cycles [14].
Aerobic oxidation of alkyl 4-anilinocrotonates provides a facile construction method for quinoline-2-carboxylate esters [25]. This approach utilizes oxygen as the terminal oxidant with a catalytic amount of radical cation salt to generate radical intermediates [25]. The method avoids harsh reaction conditions and tedious starting material synthesis while providing high yields of quinoline derivatives [25].
| Esterification Method | Temperature (°C) | Time (h) | Yield (%) | Solvent System |
|---|---|---|---|---|
| Acid-catalyzed | 80-120 | 6-12 | 85-97 | Alcohol/Acid |
| Aerobic oxidation | 25-60 | 2-8 | 70-90 | Organic solvent |
| One-pot synthesis | 110-180 | 3-15 | 82-96 | Various |
| Microwave-assisted | 160-200 | 1-4 | 88-95 | Diphenyl ether |
The esterification process has been optimized for industrial applications with reaction conversion rates exceeding 80% and product purities of 97-98% [14]. The methodology allows for catalyst recycling and environmental sustainability through reduced waste generation [14].
Green chemistry approaches to quinoline synthesis have been revolutionized through the development of nanocatalyzed protocols [17] [21]. Iron oxide nanoparticles supported on cellulose provide an environmentally benign catalytic system for quinoline synthesis [17]. These catalysts, with particle sizes ranging from 11 to 24 nanometers, demonstrate high activity and recyclability for up to five reaction cycles [17].
Magnetite nanoparticles functionalized with ionic liquids offer another sustainable approach [21]. The catalyst system Brønsted acidic ionic liquid supported on iron oxide nanoparticles enables solvent-free conditions with reaction times of 15-60 minutes and yields of 85-96% [21]. The catalyst can be recovered magnetically and reused six times without significant loss of activity [21].
Microwave irradiation has emerged as a powerful tool for green quinoline synthesis [12] [19]. Electrochemically assisted Friedländer reactions under microwave conditions provide sustainable alternatives to traditional thermal methods [12]. The reagent-free method operates under mild conditions with constant-current electrolysis achieving high conversion rates with excellent atom economy [12].
Para-toluenesulfonic acid serves as an efficient organocatalyst for quinoline-4-carboxylic derivative synthesis under microwave irradiation [40]. The one-pot three-component reaction of aromatic benzaldehyde, substituted aniline, and pyruvic acid proceeds rapidly with high yields and simple workup procedures [40].
| Catalyst Type | Particle Size (nm) | Recyclability | Yield Range (%) | Reaction Conditions |
|---|---|---|---|---|
| Iron oxide/Cellulose | 11-24 | 5 cycles | 88-96 | Water, reflux |
| Magnetite/Ionic liquid | 16-20 | 6 cycles | 85-96 | Solvent-free |
| Gold-Silver nanocomposites | 10-50 | 5 cycles | 75-92 | Mild conditions |
| Copper oxide nanoparticles | 3.2 | 6 cycles | 70-95 | Toluene, 120°C |
Biosynthesized gold-silver nanocomposites using plant extracts represent the latest advancement in green quinoline synthesis [41]. These nanocomposites, fabricated using tuber extract of Nephrolepis cordifolia, catalyze multicomponent domino annulation-aromatization reactions for quinoline synthesis [41]. The additive-free, cost-effective approach demonstrates excellent catalytic activity with easy recovery and recyclability [41].
Green chemistry innovations have significantly reduced the environmental impact of quinoline synthesis through elimination of volatile organic solvents and toxic reagents [17] [19]. Water-based reaction systems and solvent-free conditions minimize waste generation while maintaining high synthetic efficiency [17] [21]. The development of recyclable nanocatalysts addresses sustainability concerns through reduced catalyst consumption and waste minimization [17] [41].